molecular formula C8H14ClNO2 B6260785 rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis CAS No. 2307778-51-2

rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis

Cat. No. B6260785
CAS RN: 2307778-51-2
M. Wt: 191.7
InChI Key:
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Description

Rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis (rac-Me-BHCH) is a chiral molecule which has been used in the synthesis of various compounds, including drugs, and has been studied for its potential use in the laboratory. Rac-Me-BHCH is a chiral molecule, meaning it has two versions of the same molecule which are mirror images of each other. It is a chiral auxiliary, which means it is used to control the stereochemistry of a reaction, allowing for the production of only one of the two possible stereoisomers. Rac-Me-BHCH has been used in the synthesis of various compounds, including drugs, and has been studied for its potential use in the laboratory.

Mechanism of Action

Rac-Me-BHCH acts as a chiral auxiliary, meaning it is used to control the stereochemistry of a reaction, allowing for the production of only one of the two possible stereoisomers. The mechanism of action of rac-Me-BHCH is not fully understood, however, it is thought to involve the formation of a complex between the molecule and the substrate, which then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-Me-BHCH have not been extensively studied, however, it is thought to be relatively non-toxic and non-irritating. It is also thought to be metabolically stable, meaning it is not broken down by the body and is not likely to be absorbed into the bloodstream.

Advantages and Limitations for Lab Experiments

Rac-Me-BHCH has several advantages for use in laboratory experiments. It is a chiral auxiliary, meaning it can be used to control the stereochemistry of a reaction, allowing for the production of only one of the two possible stereoisomers. It is also relatively non-toxic and non-irritating, and is metabolically stable, meaning it is not broken down by the body and is not likely to be absorbed into the bloodstream. However, there are some limitations to the use of rac-Me-BHCH in laboratory experiments, such as the fact that it is not very soluble in water, and the fact that it is not very stable, meaning it can decompose over time.

Future Directions

There are a number of future directions for the use of rac-Me-BHCH in scientific research. It could be used in the synthesis of more complex molecules, such as peptides and proteins, or in the synthesis of other chiral compounds. It could also be used in the development of new drugs, or in the development of new catalysts for chemical reactions. Additionally, further research could be conducted on the biochemical and physiological effects of rac-Me-BHCH, as well as on its mechanism of action.

Synthesis Methods

The synthesis of rac-Me-BHCH is a multi-step process, involving the reaction of two molecules, 1-azabicyclo[3.2.0]heptane-2-carboxylic acid and methyl chloride. The reaction of these two molecules is catalysed by an acid, such as hydrochloric acid, and is conducted in a solvent, such as dichloromethane. The reaction results in the formation of rac-Me-BHCH hydrochloride.

Scientific Research Applications

Rac-Me-BHCH has been studied for its potential use in various scientific research applications. It has been used as a chiral auxiliary in the synthesis of various compounds, including drugs, and has been used in asymmetric synthesis to control the stereochemistry of a reaction, allowing for the production of only one of the two possible stereoisomers. Rac-Me-BHCH has also been studied for its potential use in the synthesis of amino acids and peptides, as well as in the synthesis of cyclic peptides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis involves the reaction of (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid with methanol and hydrochloric acid.", "Starting Materials": [ "(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with cold methanol and dry under vacuum to obtain rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis." ] }

CAS RN

2307778-51-2

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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